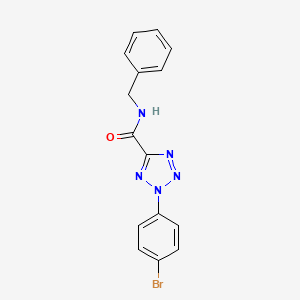

N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

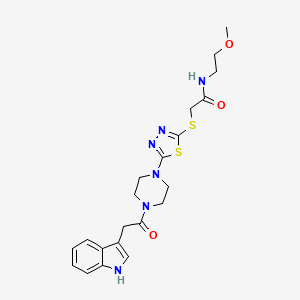

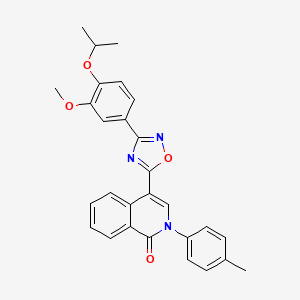

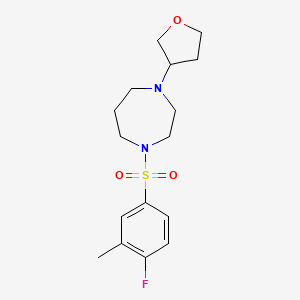

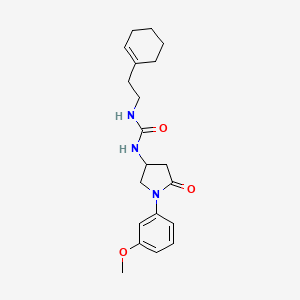

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzyl and bromophenyl groups are aromatic and planar, while the tetrazole ring introduces some nitrogen heteroatoms into the structure. The carboxamide group would have a polar carbonyl group and a polar amide group .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Aplicaciones Científicas De Investigación

Fluorescent Derivatization of Carboxylic Acids

One application of related chemical structures involves the development of fluorescent derivatization agents for carboxylic acids. Compounds similar to N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide have been synthesized for their high sensitivity and fluorescence, proving beneficial in analytical chemistry for detecting carboxylic acids with high-performance liquid chromatography (HPLC) methods. This application highlights its potential in enhancing detection sensitivity in various biochemical and pharmaceutical analyses (Narita & Kitagawa, 1989).

Synthesis and Biological Properties

The synthesis and biological evaluation of compounds bearing a tetrazole ring, akin to N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide, have been explored for their potential in modulating biochemical pathways. For instance, derivatives of benzimidazole, a structurally related moiety, have been investigated for inhibiting the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), indicating potential applications in cancer chemotherapy as resistance-modifying agents (White et al., 2000).

Antimicrobial and Docking Studies

Synthetic efforts have led to the creation of tetrazole-thiophene carboxamide derivatives, which underwent antimicrobial evaluation and molecular docking studies. Such research signifies the role of tetrazole-containing compounds in developing new antimicrobial agents, with implications for drug discovery and the fight against resistant bacterial strains (Talupur, Satheesh, & Chandrasekhar, 2021).

Novel Synthesis Approaches

Research has also focused on novel synthesis routes for producing benzotriazole and its analogs, demonstrating the chemical versatility and potential for creating a broad range of compounds for various scientific applications. Such studies offer insight into more efficient, cost-effective methods for synthesizing compounds with complex structures, facilitating further research and application development (Perry, Holding, & Tyrrell, 2008).

Effects on Structural Topologies and NLO Properties

Additionally, the synthesis and structural analysis of coordination networks using tetrazole-yl acylamide tectons, which are structurally related to N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide, have been explored. These studies reveal how substituents affect the structural topologies and nonlinear optical (NLO) properties of the generated materials, indicating potential applications in material science and optoelectronics (Liao et al., 2013).

Mecanismo De Acción

Target of Action

The compound “N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide” is a benzamide derivative. Benzamides are known to have a wide range of biological activities and are often used as building blocks in medicinal chemistry . They can interact with various biological targets, depending on their specific structure.

Biochemical Pathways

Benzamides can be involved in a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of benzamides can vary widely depending on their specific structure .

Result of Action

Benzamides can have a variety of effects at the molecular and cellular level, depending on their specific targets .

Propiedades

IUPAC Name |

N-benzyl-2-(4-bromophenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN5O/c16-12-6-8-13(9-7-12)21-19-14(18-20-21)15(22)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNHKSHEUDQABQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2709252.png)

![4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2709256.png)

![N-cyclopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2709258.png)

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2709267.png)

![3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2709273.png)